tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate
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Overview
Description
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C15H17BrN2O2 and a molecular weight of 337.21 g/mol . This compound is known for its unique structure, which includes a brominated isoquinoline moiety and a tert-butyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoisoquinoline and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent.
Coupling Reaction: The key step in the synthesis is the coupling of 6-bromoisoquinoline with tert-butyl carbamate.
Chemical Reactions Analysis
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-(6-chloropyridazin-3-yl)carbamate: This compound has a similar structure but contains a chloropyridazine moiety instead of a brominated isoquinoline.
tert-butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate: This compound features a spirocyclic structure and is used in different chemical applications.
tert-butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: This compound contains a pyrazole ring and is studied for its unique chemical properties.
The uniqueness of this compound lies in its brominated isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17BrN2O2 |
---|---|
Molecular Weight |
337.21 g/mol |
IUPAC Name |
tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18-9-13-7-11-6-12(16)5-4-10(11)8-17-13/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
KWBDNOCBCDMSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C2C=CC(=CC2=C1)Br |
Origin of Product |
United States |
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